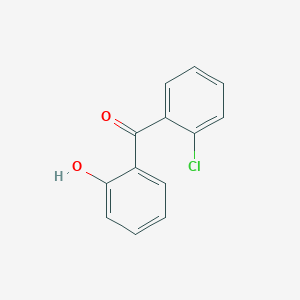
Sunitinib-d4
描述
Sunitinib, sold under the brand name Sutent, is an anti-cancer medication . It is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST) in January 2006 .
Synthesis Analysis
An economical and convenient synthesis of sunitinib and its malate salt was explored by designing a standard experimental protocol on a laboratory scale using commercially available materials including acetyl ethyl acetate, 4-fluoroaniline, and N1, N1-diethylethane-1,2-diamine . The synthesis process of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as the important intermediate was significantly improved by using solvent-free decarboxylation instead of the traditional process in a high-boiling-point solvent .
Molecular Structure Analysis
The molecular formula of Sunitinib-d4 is C22H23D4FN4O2 . Its average mass is 402.498 Da and its monoisotopic mass is 402.236908 Da .
Chemical Reactions Analysis
Sunitinib inhibits multiple tyrosine kinase receptors that are involved in the progression of many tumors . It specifically blocks these receptors, leading to antiangiogenic consequences .
科学研究应用
Advanced Renal Cell Carcinoma (RCC)
Sunitinib-d4 is primarily used in the treatment of advanced RCC. It functions as a tyrosine kinase inhibitor, targeting Vascular Endothelial Growth Factor Receptors (VEGFR 1 and 2), Platelet-Derived Growth Factor Receptors (PDGFR-alpha and PDGFR-beta), and stem cell factor receptor (KIT). A study utilized mass spectrometry-based (phospho)proteomics to identify predictive biomarkers for treatment outcomes of sunitinib in RCC patients, suggesting its potential for personalized medicine .
Drug Development and Risk Assessment
The development of Sunitinib-d4 has involved assessing patient burden and treatment benefit. Research has quantified the risk using drug-related adverse events and benefit by objective response rate. This systematic approach helps in understanding the overall impact of the drug during its development phase, providing insights into the risk/benefit balance of clinical trials .
Metastatic Phaeochromocytomas and Paragangliomas
Sunitinib-d4 has been evaluated for its safety and efficacy in patients with metastatic phaeochromocytomas and paragangliomas. Preclinical and clinical evidence suggested beneficial effects, indicating its application in treating these rare neuroendocrine tumors .
Biomarker Identification
The compound’s role in identifying biomarkers is significant. By analyzing tumor tissues of RCC patients, researchers have been able to identify a phosphosite signature associated with sunitinib resistance and sensitivity. This could lead to the development of assays for upfront identification of patients who are intrinsically resistant to sunitinib .
Treatment Optimization
Sunitinib-d4’s application extends to optimizing treatment strategies. With the expansion of therapeutic options, it becomes crucial to select the most effective treatment for individual patients. Studies have shown that combining tyrosine kinase inhibitors like sunitinib with immune checkpoint inhibitors can improve overall survival rates .
作用机制
Target of Action
Sunitinib-d4, also known as Sunitinib, is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It primarily targets multiple RTKs, including all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and flt3 . These targets play crucial roles in cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer .
Mode of Action
Sunitinib inhibits cellular signaling by targeting these multiple RTKs . It blocks the ATP-binding pocket of specific receptor tyrosine kinases, inhibiting signal transduction . This inhibition disrupts the signaling pathways that promote tumor growth and angiogenesis, leading to the suppression of tumor progression .
Biochemical Pathways
Sunitinib affects several biochemical pathways due to its multi-targeted nature. It inhibits the phosphorylation of multiple RTKs (PDGFRβ, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo . It also demonstrates inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer . Furthermore, sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFRβ- and VEGFR2-dependent tumor angiogenesis in vivo .
Pharmacokinetics
Sunitinib’s pharmacokinetics have been evaluated in healthy subjects and in patients with solid tumors . The plasma terminal elimination half-lives of sunitinib were 8 h in rats, 17 h in monkeys, and 51 h in humans . The majority of radioactivity was excreted to the feces with a smaller fraction of radioactivity excreted to urine in all three species . The bioavailability in female rats was close to 100%, suggesting complete absorption of sunitinib .
Result of Action
The molecular and cellular effects of sunitinib’s action include the inhibition of cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer . It also induces a senescence-like endothelial cell (EC) phenotype . Inflammatory chemokine secretion and VCAM1 expression were significantly increased in senescent ECs, resulting in tumor cell (TC) chemotaxis and TC/EC interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sunitinib-d4. For instance, sunitinib resistance, or a sunitinib-associated inferior survival benefit in metastatic breast cancer, may be due to sunitinib-induced EC injury or senescence
安全和危害
属性
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-IMVYMHHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CC)CC)NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sunitinib-d4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
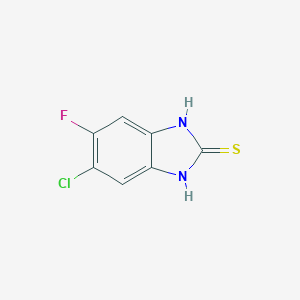

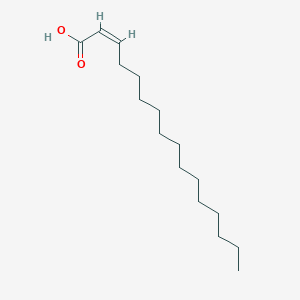
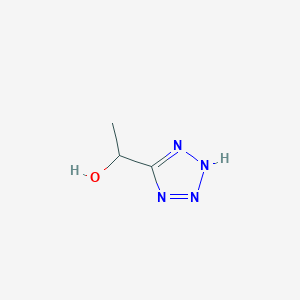


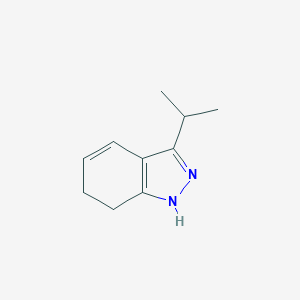
![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)
